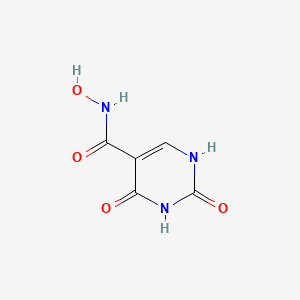
3,5-Dimethyl-1-nitrosopiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-nitrosopiperidine is a chemical compound belonging to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties. This compound is characterized by a piperidine ring substituted with two methyl groups at positions 3 and 5, and a nitroso group at position 1. It is of interest in various fields of scientific research due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-nitrosopiperidine typically involves the nitrosation of 3,5-dimethylpiperidine. This can be achieved by reacting 3,5-dimethylpiperidine with nitrosating agents such as sodium nitrite in the presence of an acid, usually hydrochloric acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale nitrosation reactions, ensuring strict control over reaction conditions to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-nitrosopiperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions often require specific catalysts and solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction typically produces amines.
Scientific Research Applications
3,5-Dimethyl-1-nitrosopiperidine has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of nitrosamines and their reactions.
Biology: The compound is studied for its potential biological effects, including its role as a mutagen and carcinogen.
Medicine: Research is ongoing to understand its potential impacts on human health and its mechanisms of action.
Industry: It may be used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-nitrosopiperidine involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can interact with cellular macromolecules, such as DNA, leading to mutagenesis and carcinogenesis . The primary molecular targets include DNA bases, where the compound forms adducts that can result in mutations.
Comparison with Similar Compounds
3,5-Dimethyl-1-nitrosopiperidine can be compared with other nitrosamines, such as N-nitrosopiperidine and N-nitrosopyrrolidine. While all these compounds share the nitroso functional group, their biological activities and carcinogenic potentials can vary significantly. For instance, N-nitrosopiperidine is a potent esophageal carcinogen, whereas N-nitrosopyrrolidine primarily induces liver tumors .
List of Similar Compounds
- N-nitrosopiperidine
- N-nitrosopyrrolidine
- N-nitrosodimethylamine
- N-nitrosodiethylamine
These comparisons highlight the unique aspects of this compound, particularly its specific metabolic pathways and resultant biological effects.
Properties
CAS No. |
78338-31-5 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3,5-dimethyl-1-nitrosopiperidine |
InChI |
InChI=1S/C7H14N2O/c1-6-3-7(2)5-9(4-6)8-10/h6-7H,3-5H2,1-2H3 |
InChI Key |
QGLSEFISGRBIML-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)N=O)C |
vapor_pressure |
0.03 [mmHg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid](/img/structure/B14155861.png)
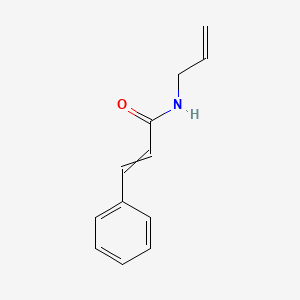
![2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14155883.png)
![2,6-dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine](/img/structure/B14155884.png)

![Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside](/img/structure/B14155894.png)
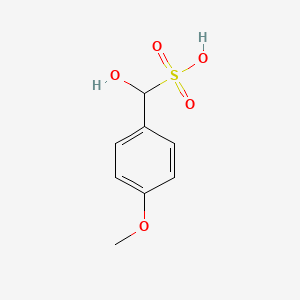
![4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B14155910.png)
![2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B14155914.png)
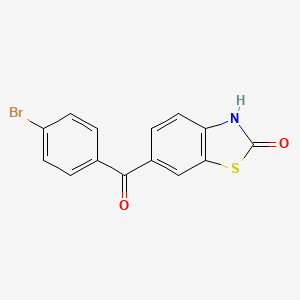
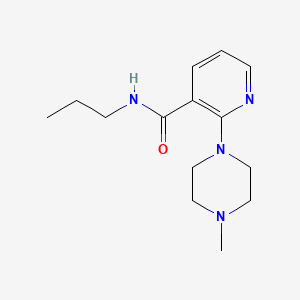
![8,9-Dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione](/img/structure/B14155932.png)
![Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside](/img/structure/B14155937.png)
